molecular formula C20H18ClN3O2 B065162 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride CAS No. 171258-74-5

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Cat. No. B065162
M. Wt: 367.8 g/mol
InChI Key: RMTFMIPBZXRZJX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline powder that is soluble in water and has a molecular weight of 365.87 g/mol.

Mechanism Of Action

The exact mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.

Biochemical And Physiological Effects

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is also relatively stable and has a long shelf life. However, there are also some limitations to its use. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is highly hydrophilic, which can make it difficult to work with in certain experimental settings. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride. One area of interest is the development of more potent and selective inhibitors of HDACs. Another area of interest is the development of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride and its potential applications in the treatment of neurological disorders.

Synthesis Methods

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-pyridinecarboxylic acid with diphenylmethylamine in the presence of a carbonylating agent such as phosgene. The resulting product is then treated with hydrochloric acid to obtain 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride monohydrochloride in high purity.

Scientific Research Applications

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

171258-74-5

Product Name

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(benzhydrylcarbamoyl)pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H17N3O2.ClH/c24-19(17-12-7-13-21-14-17)23-20(25)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14,18H,(H2,22,23,24,25);1H

InChI Key

RMTFMIPBZXRZJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3.Cl

Other CAS RN

171258-74-5

synonyms

3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydro chloride

Origin of Product

United States

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